Cas no 14947-48-9 (1,3-Dithiane-2-ethanol)

1,3-Dithiane-2-ethanol 化学的及び物理的性質
名前と識別子
-
- 1,3-Dithiane-2-ethanol
- 2-(1,3-Dithian-2-yl)ethanol
- DTXSID80509622
- C6H12OS2
- D80727
- 14947-48-9
- 2-(1,3-Dithian-2-yl)ethan-1-ol
- DTXCID60460429
- 2-(1,3-DITHIAN-2-YL)ETHANOL
-
- MDL: MFCD32011775
- インチ: InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2
- InChIKey: YBACVTHKZMQAJF-UHFFFAOYSA-N
- ほほえんだ: C1CSC(SC1)CCO
計算された属性
- せいみつぶんしりょう: 164.03295735g/mol
- どういたいしつりょう: 164.03295735g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 71.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1,3-Dithiane-2-ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D899840-1g |
2-(1,3-Dithian-2-yl)ethanol |
14947-48-9 | 97% | 1g |
¥1800.90 | 2023-02-23 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-5g |
2-(1,3-Dithian-2-yl)ethanol |
14947-48-9 | 97% | 5g |
¥7490.00 | 2023-02-24 | |
AstaTech | D80727-0.1/G |
2-(1,3-DITHIAN-2-YL)ETHANOL |
14947-48-9 | 95% | 0.1g |
$51 | 2023-09-19 | |
AstaTech | D80727-0.25/G |
2-(1,3-DITHIAN-2-YL)ETHANOL |
14947-48-9 | 95% | 0.25g |
$67 | 2023-09-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | AK00898410-250mg |
14947-48-9 | 97% | 250mg |
¥568.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-5g |
2-(1,3-Dithian-2-yl)ethanol |
14947-48-9 | 97% | 5g |
¥7490.00 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-250mg |
2-(1,3-Dithian-2-yl)ethanol |
14947-48-9 | 97% | 250mg |
¥620.00 | 2023-09-15 | |
1PlusChem | 1P001M75-100mg |
1,3-Dithiane-2-ethanol |
14947-48-9 | 97% | 100mg |
$72.00 | 2024-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76120-250mg |
2-(1,3-Dithian-2-yl)ethanol |
14947-48-9 | 97% | 250mg |
¥685.0 | 2024-07-16 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y68885-1g |
2-(1,3-Dithian-2-yl)ethanol |
14947-48-9 | 97% | 1g |
¥1870.00 | 2023-02-24 |
1,3-Dithiane-2-ethanol 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1,3-Dithiane-2-ethanolに関する追加情報
1,3-Dithiane-2-ethanol (CAS 14947-48-9): A Versatile Building Block in Organic Synthesis
1,3-Dithiane-2-ethanol (CAS 14947-48-9) is a sulfur-containing heterocyclic compound that has gained significant attention in modern organic chemistry due to its unique structural features and synthetic utility. This dithiane derivative serves as a valuable chiral building block and protective group in complex molecular constructions, particularly in pharmaceutical intermediates and fine chemical synthesis.
The molecular structure of 1,3-dithiane-2-ethanol combines the stability of the 1,3-dithiane ring with the reactivity of a primary alcohol functionality. This dual character makes it particularly useful in asymmetric synthesis, where researchers frequently search for "how to use dithiane protecting groups" or "applications of 1,3-dithiane derivatives in drug discovery." The compound's ability to form stable carbanion intermediates has made it a favorite among synthetic chemists working on carbon-carbon bond formations.
Recent trends in green chemistry have highlighted the importance of 1,3-dithiane-2-ethanol as a reagent that can facilitate atom-economical transformations. Many researchers are investigating "sustainable methods for dithiane deprotection" or "catalytic processes using dithiane derivatives," reflecting the growing demand for environmentally friendly synthetic protocols. The compound's stability under various conditions makes it particularly suitable for multi-step synthetic sequences that are common in modern drug development.
In pharmaceutical applications, 1,3-Dithiane-2-ethanol serves as a key intermediate for the synthesis of various bioactive molecules. Its structural motif appears in several drug candidates targeting neurological disorders and metabolic diseases, addressing current healthcare challenges that dominate scientific searches like "new treatments for neurodegenerative diseases" or "novel approaches to diabetes management." The compound's versatility allows for the introduction of diverse functional groups while maintaining stereochemical integrity.
The synthetic utility of CAS 14947-48-9 extends to materials science, where it contributes to the development of advanced polymers with unique properties. Materials scientists frequently explore "sulfur-containing monomers for specialty polymers" or "thioacetal-based materials," areas where this compound shows significant promise. The presence of sulfur atoms in the structure can impart valuable characteristics to resulting materials, such as enhanced thermal stability or specific optical properties.
From a commercial perspective, 1,3-dithiane-2-ethanol has seen steady demand in the fine chemicals market. Suppliers and manufacturers often field inquiries about "high-purity dithiane derivatives" or "bulk quantities of CAS 14947-48-9," reflecting its industrial importance. The compound's stability allows for long-term storage and worldwide distribution, making it accessible to research institutions and chemical enterprises globally.
Analytical characterization of 1,3-Dithiane-2-ethanol typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods verify the compound's purity and identity, which are crucial for reproducible results in synthetic applications. Researchers often search for "spectral data of 1,3-dithiane derivatives" or "analytical methods for sulfur heterocycles," emphasizing the need for reliable characterization protocols.
The safety profile of CAS 14947-48-9 has been well-documented through standard laboratory testing. While not classified as hazardous under normal handling conditions, proper laboratory practices should always be followed when working with this or any chemical substance. This aligns with current industry focus on "safe handling of laboratory chemicals" and "best practices in chemical research."
Looking forward, 1,3-dithiane-2-ethanol continues to attract research interest due to its potential in emerging areas such as click chemistry and bioconjugation. The scientific community's growing interest in "new applications of sulfur chemistry" and "innovative protecting group strategies" suggests that this compound will remain relevant in synthetic methodology development for years to come.
In conclusion, 1,3-Dithiane-2-ethanol (CAS 14947-48-9) represents a versatile and valuable tool in modern synthetic chemistry. Its unique combination of stability and reactivity, coupled with broad applicability across pharmaceutical, materials, and fine chemical sectors, ensures its continued importance in chemical research and industrial applications. As synthetic challenges become more complex, tools like this dithiane derivative will play increasingly important roles in addressing them.
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